2-Fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline
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Overview
Description
2-Fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of fluorinated anilines. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to the aromatic ring, which imparts unique chemical properties. This compound is used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent .
Another method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide, in the presence of a catalyst like copper(I) iodide. The reaction is carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper(I) iodide, palladium catalysts.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted aniline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)aniline: Similar structure but lacks the N,N-dimethyl groups.
2-Methyl-3-trifluoromethylaniline: Contains a methyl group instead of a fluorine atom.
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Similar structure but with a benzamide group instead of an aniline.
Uniqueness
2-Fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline is unique due to the combination of fluorine, trifluoromethyl, and N,N-dimethyl groups, which impart distinct chemical properties. This combination enhances its reactivity, stability, and binding affinity, making it a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H9F4N |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-14(2)7-5-3-4-6(8(7)10)9(11,12)13/h3-5H,1-2H3 |
InChI Key |
DTBGJJXEOLWJCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1F)C(F)(F)F |
Origin of Product |
United States |
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